Welcome to the BenchChem Online Store!
molecular formula C8H13NO2 B8447612 1-Methyl-1,2,3,6-tetrahydropyridin-3-yl acetate

1-Methyl-1,2,3,6-tetrahydropyridin-3-yl acetate

Cat. No. B8447612
M. Wt: 155.19 g/mol
InChI Key: NUSANDVHPIYSBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06046214

Procedure details

A solution of (1-methyl-1,2,3,6-tetrahydro-3-pyridyl)methanol (0.7 g, 5.5 mmol), triethylamine (25 ml), and acetic anhydride (20 ml) was refluxed for 2h. The reaction mixture was extracted with methylene chloride and pH was adjusted to 10 with aqueous sodium hydroxide. The solution was extracted with methylene chloride, which was dried over magnesium sulfate and evaporated to dryness in vacuo. The residue was purified on a silica gel column (Eluent: methanol/methylene chloride (1/9)) to give 1-methyl-1,2,3,6-tetrahydropyridin-3-yl acetate as an oil (Yield: 0.69 9, 70%).
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH:6]=[CH:5][CH:4](CO)[CH2:3]1.[C:10]([O:13]C(=O)C)(=[O:12])[CH3:11]>C(N(CC)CC)C>[C:10]([O:13][CH:4]1[CH:5]=[CH:6][CH2:7][N:2]([CH3:1])[CH2:3]1)(=[O:12])[CH3:11]

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
CN1CC(C=CC1)CO
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with methylene chloride and pH
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with methylene chloride, which
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified on a silica gel column (Eluent: methanol/methylene chloride (1/9))

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1CN(CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.